molecular formula C11H12BrCl B1532133 2-Bromo-5-(3-chlorophenyl)-1-pentene CAS No. 1143461-29-3

2-Bromo-5-(3-chlorophenyl)-1-pentene

Cat. No. B1532133
CAS RN: 1143461-29-3
M. Wt: 259.57 g/mol
InChI Key: XDZMZXIKSGALTM-UHFFFAOYSA-N
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Description

“2-Bromo-5-(3-chlorophenyl)-1-pentene” is a complex organic compound. It contains a bromine atom and a chlorine atom, which are both halogens, attached to a pentene (5-carbon alkene) backbone. The presence of the double bond in the pentene indicates that this compound could participate in reactions typical of alkenes, such as addition reactions .


Molecular Structure Analysis

The compound likely has a linear pentene backbone with the bromine and phenyl group attached to the second carbon and the chlorine attached to the phenyl group .


Chemical Reactions Analysis

As an alkene, this compound could undergo addition reactions, especially at the site of the double bond. This could include reactions with acids (acid-catalyzed hydration), halogens (halogenation), or hydrogen (hydrogenation) .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are crucial in medicinal chemistry due to their wide range of biological activities. The compound “2-Bromo-5-(3-chlorophenyl)-1-pentene” can be used in the synthesis of thiophene derivatives through heterocyclization reactions. These derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties, among others .

Development of Organic Semiconductors

Organic semiconductors are pivotal in the advancement of electronics. “2-Bromo-5-(3-chlorophenyl)-1-pentene” may serve as a precursor in the development of thiophene-based organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors. The synthesis of such derivatives from “2-Bromo-5-(3-chlorophenyl)-1-pentene” could lead to the development of new materials that prevent corrosion in various industrial applications .

Pharmaceutical Applications

The structural motif present in “2-Bromo-5-(3-chlorophenyl)-1-pentene” is similar to that found in certain pharmaceutical compounds. It could be utilized to synthesize drugs with a thiophene ring, which are known to exhibit a variety of pharmacological effects, including antihypertensive and anti-atherosclerotic activities .

Suzuki–Miyaura Cross-Coupling Reactions

“2-Bromo-5-(3-chlorophenyl)-1-pentene” can be employed in Suzuki–Miyaura cross-coupling reactions, a widely applied method for forming carbon–carbon bonds. This reaction is particularly useful for creating complex organic molecules, including pharmaceuticals and polymers .

Material Science Applications

The compound could be instrumental in material science, particularly in the fabrication of advanced materials with specific electronic properties. Its role in the synthesis of thiophene-based materials could lead to innovations in smart materials and nanotechnology .

Biological Studies

Due to its structural complexity, “2-Bromo-5-(3-chlorophenyl)-1-pentene” might be used in biological studies to understand the interaction between small molecules and biological targets. This can provide insights into the design of new drugs and therapeutic agents .

Analytical Chemistry

In analytical chemistry, “2-Bromo-5-(3-chlorophenyl)-1-pentene” could be used as a standard or reagent in the qualitative and quantitative analysis of chemical compounds, aiding in the identification and characterization of unknown substances .

Future Directions

The future directions for this compound would depend on its properties and potential uses. If it has interesting reactivity, it could be studied further in the context of organic synthesis .

properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrCl/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZMZXIKSGALTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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